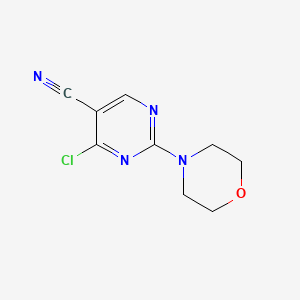
4-Chloro-2-morpholinopyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-morpholinopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H9ClN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-morpholinopyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-morpholinopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
4-Chloro-2-morpholinopyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential anticancer agent targeting epidermal growth factor receptor (EGFR) and other kinases.
Biological Research: The compound has shown cytotoxic activities against various human tumor cell lines, making it a candidate for further drug development.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-morpholinopyrimidine-5-carbonitrile involves its interaction with specific molecular targets such as kinases. It acts as an ATP mimetic, inhibiting the activity of kinases like EGFR, which are involved in cell proliferation and survival pathways . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-morpholinopyrimidine-5-carbonitrile is unique due to its morpholine ring, which enhances its solubility and bioavailability compared to other pyrimidine derivatives. This structural feature also contributes to its specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-chloro-2-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7(5-11)6-12-9(13-8)14-1-3-15-4-2-14/h6H,1-4H2 |
InChI Key |
BKZPYUYMGJRKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)
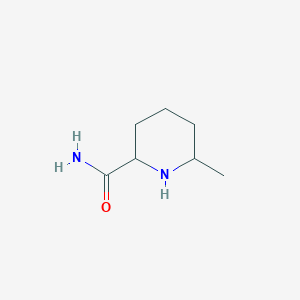
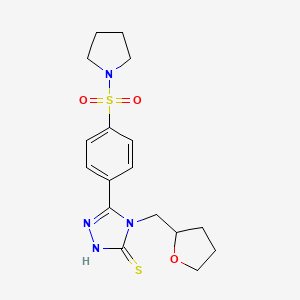

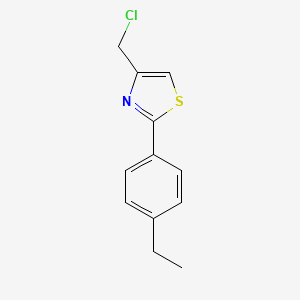
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)

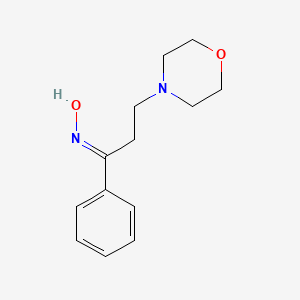
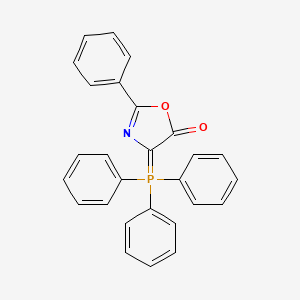

![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
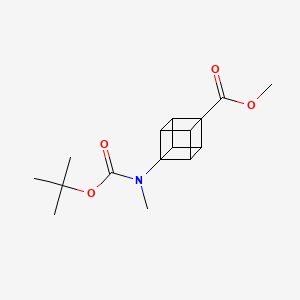
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)

